Desoxyanisoin
Overview
Description
Synthesis Analysis
Desoxyanisoin has been synthesized through various methods, including the reduction of anisoin with alcoholic stannous chloride hydrochloric acid solution, tin in alcoholic hydrochloric acid solution, or distillation with zinc in an atmosphere of carbon dioxide. Additionally, it has been obtained from the electrolytic reduction of anisaldehyde in alkaline solution and catalytic reduction using platinum oxide (Tadros & Ekladius, 1950).
Molecular Structure Analysis
Studies on desoxyanisoin's molecular structure have been primarily focused on its derivates and their complexes. For instance, platinum(II) complexes linked to triphenylethylene were synthesized from desoxyanisoin, showcasing its potential for creating structurally complex molecules with applications in treating breast cancer (Wheeler & Bérubé, 1993).
Chemical Reactions and Properties
Desoxyanisoin undergoes various chemical reactions, including fission when reacted with sodium or lithium acetylide in liquid ammonia and normal condensation with 1-hexyne and propyne via the Grignard reagent. These reactions illustrate the compound's versatility in forming complex chemical structures (Wailer, 1956).
Physical Properties Analysis
The physical properties of desoxyanisoin, such as crystallization behavior in polymers for thermoset reinforcement, have been explored. It was found that desoxyanisoin could induce phase separation and crystallization in diglycidylether of bisphenol-A (DGEBA) epoxy monomer, affecting the material's morphology and potentially its mechanical properties (Ware & Lesser, 2014).
Chemical Properties Analysis
In terms of chemical properties, desoxyanisoin has been utilized to create flame retardant hardeners for epoxy resin, demonstrating its functional versatility. The formation of an adduct with DOPO and its conversion to a diphenolic compound showcased its effective role as a curing agent for DGEBA, improving the thermal stability and flammability characteristics of the resulting resin (Howell et al., 2020).
Scientific Research Applications
Antiproliferative Activity Against Leukemia : Destruxin E, derived from Metarhizium anisopliae, which is related to Desoxyanisoin, demonstrates significant antiproliferative activity, suggesting therapeutic implications for leukemia treatment (Odier, Vey, & Bureau, 1992).
Thermoset Reinforcement : Crystallized Desoxyanisoin shows potential in reinforcing thermosets, though its impact on flammability retardancy is marginal (Ware & Lesser, 2014).
Insecticidal Properties : Destruxin from Metarhizium anisopliae, when ingested and topically applied, effectively enhances its insecticidal properties against Spodoptera litura larvae (Sree, Padmaja, & Murthy, 2008).
Induction and Binding of Heat Shock Proteins : Destruxin A can induce the expression of four heat shock proteins (HSPs) in Bombyx mori Bm12 cells and specifically binds to BmHSCP, providing insights into the action mechanisms of destruxins (Zhang et al., 2017).
Extraction of Bioactive Compounds : Deep eutectic solvents (DESs), closely associated with Desoxyanisoin, show potential for extracting bioactive compounds from various natural sources (Zainal-Abidin et al., 2017).
Gene Expression in Hemocytes under Stress : Destruxin A's toxic effect on silkworm larvae hemocytes involves the up-regulation of genes related to insecticide resistance, cell apoptosis, and innate immune defense (Gong et al., 2014).
Suppression of Immune Response in Insects : Destruxin A, another fungal peptide similar to Desoxyanisoin, suppresses the humoral immune response in insects, potentially increasing their susceptibility to pathogens (Pal, St. Leger, & Wu, 2007).
Cancer Treatment : Non-steroidal cytotoxic estrogens, which may involve structures related to Desoxyanisoin, show promising in vitro biological activity against human breast tumor cell lines (Bérubé et al., 1993).
Safety And Hazards
When handling Desoxyanisoin, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . It is also recommended to keep Desoxyanisoin away from sources of ignition and to evacuate personnel to safe areas in case of accidental release .
properties
IUPAC Name |
1,2-bis(4-methoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-18-14-7-3-12(4-8-14)11-16(17)13-5-9-15(19-2)10-6-13/h3-10H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SICBLYCPRWNHHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074469 | |
Record name | Desoxyanisoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desoxyanisoin | |
CAS RN |
120-44-5 | |
Record name | 1,2-Bis(4-methoxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desoxyanisoin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deoxyanisoin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26660 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Deoxyanisoin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8793 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Desoxyanisoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-dimethoxydeoxybenzoin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.997 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESOXYANISOIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T89TFW8HSV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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